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Cbz-3-Methy-D-Phenylalanine

Cat. No.: B1579185
M. Wt: 329.42
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Description

Contextualization of Chiral Amino Acid Derivatives in Modern Synthetic Organic Chemistry

Chiral amino acid derivatives are fundamental building blocks in modern synthetic organic chemistry, serving as versatile starting materials for the asymmetric synthesis of complex molecules. acs.org Their inherent chirality provides a strategic advantage in controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. The ability to introduce specific stereocenters with high precision is a cornerstone of contemporary drug design and development.

The use of these derivatives allows chemists to construct intricate molecular architectures with defined three-dimensional arrangements. This control is paramount, as the biological activity of a molecule is often intrinsically linked to its stereochemistry. Methodologies such as chiral auxiliary-based enolate chemistry and catalytic asymmetric reactions have been developed to leverage the chirality of amino acid derivatives for the synthesis of non-proteinogenic α,α-disubstituted-α-amino acids and other valuable compounds. sciforum.net The development of novel chiral phase-transfer catalysts derived from natural products like cinchona alkaloids further exemplifies the ongoing innovation in this area, enabling highly enantioselective alkylations of amino acid precursors. organic-chemistry.org

The carboxybenzyl (Cbz) protecting group is a widely used tool in this context, particularly in solution-phase peptide synthesis. peptide.commsu.edu It temporarily blocks the reactivity of the amino group, allowing for selective reactions at other parts of the molecule. peptide.com The strategic use of such protecting groups is essential for the stepwise construction of peptides and other complex organic molecules.

Significance of D-Amino Acids and Non-Canonical Amino Acids in Chemical Biology and Peptidomimetics

While L-amino acids are the proteinogenic building blocks of life, their D-enantiomers and other non-canonical amino acids (ncAAs) have garnered significant interest in chemical biology and the design of peptidomimetics. uj.edu.plmdpi.com D-amino acids, which are mirror images of their L-counterparts, are not commonly found in proteins and are resistant to degradation by proteases, the enzymes that break down peptides in the body. wikipedia.orgresearchgate.net This inherent stability makes them highly valuable for the development of peptide-based drugs with improved pharmacokinetic profiles, such as longer half-lives and oral bioavailability. wikipedia.org

The incorporation of D-amino acids into peptide sequences can lead to peptidomimetics with enhanced biological activity and stability. uj.edu.plresearchgate.net For instance, replacing an L-amino acid with its D-isomer can alter the peptide's conformation, sometimes leading to higher binding affinity for its target receptor. uj.edu.pl This strategy has been successfully employed in the design of potent hormone antagonists and other therapeutic agents. uj.edu.plnih.gov

Non-canonical amino acids, a broader class that includes D-amino acids as well as amino acids with modified side chains or backbones, offer an even greater diversity of chemical functionality. encyclopedia.pubnih.gov These "unnatural" building blocks can introduce novel properties into peptides and proteins, such as fluorescent probes for imaging, reactive groups for bioconjugation, or unique structural constraints to control peptide folding. chimia.chacs.org The biosynthesis and synthetic incorporation of ncAAs are active areas of research, promising to expand the chemical toolbox for creating new biomolecules with tailored functions. encyclopedia.pubnih.gov

Structural Characteristics and Research Relevance of Cbz-3-Methyl-D-Phenylalanine

Cbz-3-Methyl-D-Phenylalanine is a derivative of the non-canonical amino acid 3-Methyl-D-phenylalanine. Its structure is characterized by three key features: the D-configuration of the chiral center, a methyl group at the 3-position of the phenyl ring, and a carboxybenzyl (Cbz) group protecting the amine.

The D-configuration, as discussed, imparts resistance to enzymatic degradation. The methyl group on the phenyl ring introduces steric bulk and alters the electronic properties of the aromatic side chain, which can influence how the amino acid interacts with its environment and biological targets. The Cbz protecting group is crucial for its application in peptide synthesis, allowing for its controlled incorporation into a growing peptide chain. peptide.com

The combination of these structural elements makes Cbz-3-Methyl-D-Phenylalanine a valuable building block for creating novel peptidomimetics. Its use in research is primarily focused on the development of new therapeutic peptides with enhanced stability and specific biological activities. The methyl-substituted phenyl ring can be used to probe the structure-activity relationships of peptide-receptor interactions, providing insights into the design of more potent and selective drugs.

Scope and Objectives of the Comprehensive Academic Review

This academic review aims to provide a thorough and scientifically accurate overview of the chemical compound Cbz-3-Methyl-D-Phenylalanine. The primary objectives are to:

Situate the compound within the broader context of chiral amino acid derivatives and their role in organic synthesis.

Elucidate the importance of D-amino acids and non-canonical amino acids in the fields of chemical biology and peptidomimetics.

Detail the specific structural features of Cbz-3-Methyl-D-Phenylalanine and discuss its relevance and applications in chemical research.

This review will adhere strictly to the outlined topics, presenting detailed research findings and relevant data in a professional and authoritative tone.

Properties

Molecular Weight

329.42

Origin of Product

United States

Synthetic Methodologies for Cbz 3 Methyl D Phenylalanine and Its Precursors

Historical Development of Phenylalanine Analog Synthesis

The journey to synthesize specific phenylalanine analogs is built upon a rich history of organic chemistry. The first synthesis of phenylalanine itself was reported in 1882 by Erlenmeyer and Lipp, who produced it from phenylacetaldehyde, hydrogen cyanide, and ammonia (B1221849). wikipedia.org This foundational work paved the way for the development of methods to create a wide array of phenylalanine derivatives. Early approaches often focused on the modification of the phenyl ring or the amino acid backbone, leading to a diverse library of analogs for research.

One of the historically significant methods for creating β-phenylalanine derivatives is the Knoevenagel/Rodionow-Johnson reaction. nih.gov This process involves the condensation of malonic acid with a benzaldehyde (B42025) derivative in the presence of ammonium (B1175870) acetate. nih.gov While effective, this reaction often produces byproducts, necessitating further purification steps. nih.gov Over the years, synthetic chemists have continuously sought to improve upon these early methods, aiming for higher yields, greater efficiency, and, most importantly, control over the stereochemistry of the final product. The evolution of these synthetic strategies has been driven by the increasing demand for enantiomerically pure amino acids for applications in drug discovery and peptide synthesis. tandfonline.com

Classical Resolution-Based Approaches for D-Phenylalanine Derivatives

Before the advent of modern asymmetric synthesis, the primary method for obtaining enantiomerically pure compounds was through the resolution of racemic mixtures. This involves synthesizing a mixture of both the D- and L-enantiomers and then separating them.

Enzymatic Resolution Techniques for D-Amino Acids

Enzymatic resolution has proven to be a powerful tool for the separation of D- and L-amino acids. google.com This technique leverages the high stereoselectivity of enzymes, which often act on only one enantiomer in a racemic mixture. For instance, phenylalanine ammonia-lyase (PAL) is an enzyme that can stereoselectively catalyze the conversion of L-phenylalanine, leaving the D-enantiomer untouched. researchgate.net This allows for the effective separation and purification of D-phenylalanine. researchgate.net

Researchers have developed efficient processes using immobilized enzymes, such as PAL from Rhodotorula glutinis JN-1, in packed-bed reactors to achieve high conversion rates and optical purity of D-phenylalanine exceeding 99%. researchgate.net Another approach involves the use of mold acylases, which asymmetrically hydrolyze the L-isomer of N-acylated DL-amino acids, allowing for the resolution of various racemic amino acids, including phenylalanine. tandfonline.com Dynamic kinetic resolution (DKR) is a more advanced enzymatic method that combines the resolution step with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. acs.org

Chemical Resolution Strategies for Enantiomeric Purity

Chemical resolution offers an alternative to enzymatic methods and is often more suitable for large-scale industrial production. researchgate.net This strategy typically involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

One notable method involves the use of N-acetyl-D-phenylglycine as a resolving agent for DL-phenylalanine methyl ester. This process is advantageous due to the ready availability and recoverability of the resolving agent, and it can produce D-phenylalanine methyl ester with high optical purity and yield. researchgate.net Another approach, known as Crystallization-Induced Asymmetric Transformation (CIAT), combines the resolution of diastereomers with in-situ racemization, offering an efficient route to optically active compounds. ut.ac.ir

Asymmetric Synthesis Routes to 3-Methyl-D-Phenylalanine Scaffolds

While resolution techniques are effective, the most elegant and efficient modern approaches involve asymmetric synthesis, where the desired enantiomer is created directly.

Chiral Auxiliary-Mediated Asymmetric Alkylation

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of α-alkyl α-amino acids. researchgate.net In this approach, a chiral auxiliary is attached to a glycine (B1666218) derivative, and the resulting compound is then alkylated. The presence of the chiral auxiliary directs the incoming alkyl group to a specific face of the molecule, resulting in a high degree of diastereoselectivity. acs.org The auxiliary can then be removed to yield the desired enantiomerically pure amino acid. wikipedia.org For example, pseudoephedrine amides can be deprotonated to form chiral enolates that react with high facial selectivity during alkylation. wikipedia.org

Asymmetric Catalysis in C-H Functionalization

A cutting-edge approach to the synthesis of complex molecules involves the direct functionalization of C-H bonds using asymmetric catalysis. chemrxiv.org This method is highly atom-economical and avoids the need for pre-functionalized starting materials. mdpi.com Palladium-catalyzed asymmetric C-H activation has emerged as a powerful tool for the synthesis of unnatural amino acids. rhhz.net By employing chiral ligands, chemists can control the enantioselectivity of the C-H functionalization reaction. nih.gov For instance, chiral mono-N-protected amino acids have been used as ligands in the palladium-catalyzed asymmetric arylation of C(sp3)-H bonds to produce enantioenriched amino acid derivatives. rhhz.net This strategy offers a direct and versatile route to novel amino acid scaffolds, including those with substitutions on the phenyl ring, such as 3-methyl-D-phenylalanine.

Data Tables

Table 1: Comparison of Resolution Techniques for Phenylalanine Derivatives

TechniquePrincipleKey FeaturesTypical Yield/PurityReference(s)
Enzymatic Resolution (PAL) Stereoselective enzymatic conversion of the L-enantiomer.High specificity, mild reaction conditions.>99% optical purity for D-phenylalanine. researchgate.net
Enzymatic Resolution (Acylase) Asymmetric hydrolysis of N-acylated L-amino acids.Applicable to a range of amino acids.Good yields and high optical purity. tandfonline.com
Chemical Resolution (Diastereomeric Salts) Formation and separation of diastereomeric salts with a chiral resolving agent.Scalable for industrial production.High optical purity (e.g., 98.1%) and yield (e.g., 81.2%). researchgate.net
Dynamic Kinetic Resolution (Enzymatic) Enzymatic resolution combined with in-situ racemization of the undesired enantiomer.Theoretical yield of 100%.>90% isolated yield, >99% enantiomeric excess. acs.org

Table 2: Overview of Asymmetric Synthesis Strategies

StrategyMechanismAdvantagesExample ApplicationReference(s)
Chiral Auxiliary-Mediated Alkylation Temporary incorporation of a chiral group to direct stereochemistry.High diastereoselectivity, recoverable auxiliary.Synthesis of α-alkyl α-amino acids. wikipedia.orgresearchgate.net
Asymmetric C-H Functionalization Direct, enantioselective functionalization of C-H bonds using a chiral catalyst.High atom economy, avoids pre-functionalization.Palladium-catalyzed synthesis of unnatural amino acids. rhhz.netnih.gov

Stereoselective Hydrogenation of Dehydroamino Acid Precursors

Asymmetric hydrogenation of α,β-dehydroamino acid derivatives is a cornerstone for producing chiral amino acids. ajchem-b.com This powerful technique involves the addition of hydrogen across the double bond of a dehydroamino acid precursor, guided by a chiral catalyst to selectively form one enantiomer. For the synthesis of 3-Methyl-D-Phenylalanine, a suitable precursor would be (Z)-2-(acetamido)-3-(3-methylphenyl)acrylic acid or its corresponding ester.

The most successful and widely used catalysts for this transformation are based on rhodium(I) complexes with chiral phosphine (B1218219) ligands. wiley-vch.de Seminal work in this field demonstrated that chelating biphosphine ligands with chirality on the carbon skeleton, such as DIOP, or on the phosphorus atom itself, like DIPAMP, lead to high enantioselectivity. wiley-vch.de For instance, Rhodium complexes with ligands like DuPhos and Phanephos have achieved enantiomeric excesses (ee) up to 99% in the hydrogenation of various dehydroamino acids. wiley-vch.de Ruthenium-based catalysts, particularly those using the BINAP ligand, are also highly effective for a broad range of functionalized alkenes. wiley-vch.de

The general approach involves dissolving the dehydroamino acid precursor in a suitable solvent, such as methanol (B129727) or dichloromethane, and treating it with hydrogen gas under pressure in the presence of a catalytic amount of the chiral Rhodium or Ruthenium complex. ajchem-b.comresearchgate.net The choice of ligand is critical, as it forms a diastereomeric complex with the substrate, directing the hydrogen addition to one face of the double bond. Monodentate phosphoramidites, such as MonoPhos, have also emerged as excellent ligands for Rh-catalyzed asymmetric hydrogenation, providing ee values of 95-99% for dehydroamino acid derivatives. researchgate.net

Diastereoselective hydrogenation offers an alternative strategy, where a chiral auxiliary is covalently bonded to the dehydroamino acid precursor. ethz.ch This auxiliary group sterically hinders one face of the molecule, directing the hydrogenation to the opposite side. A common approach involves creating a rigid cyclic diketopiperazine structure by coupling the dehydroamino acid with a chiral amino acid, often (S)-proline. ethz.ch Subsequent hydrogenation, frequently using a Palladium on charcoal (Pd/C) catalyst, can yield diastereomeric excesses ranging from 20% to over 90%, depending on the substrate and protecting groups used. ethz.ch After hydrogenation, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched amino acid.

Catalyst/MethodLigand/AuxiliaryTypical SubstrateKey Features
Homogeneous Asymmetric HydrogenationChiral Rh(I) or Ru(II) Complexesα,β-Dehydroamino acid esters/amidesHigh enantioselectivity (often >95% ee); requires specialized chiral ligands (e.g., DuPhos, BINAP, MonoPhos). ajchem-b.comwiley-vch.deresearchgate.net
Diastereoselective HydrogenationCovalently-bonded Chiral AuxiliaryDehydroamino acid coupled to a chiral molecule (e.g., (S)-proline)Forms a rigid structure (e.g., diketopiperazine) to direct hydrogenation; uses common catalysts like Pd/C. ethz.ch

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods leverage the high selectivity of enzymes to perform key transformations within a chemical synthesis sequence, often under mild reaction conditions. mdpi.com For the synthesis of Cbz-3-Methyl-D-Phenylalanine, enzymes can be employed for stereoselective resolution or for the direct construction of the chiral center.

Another approach utilizes enzymes for the deprotection of a Cbz-protected racemic amino acid. Amidohydrolases have been identified that can selectively cleave the Cbz group from the L-enantiomer, leaving the Cbz-D-amino acid untouched. nih.gov This kinetic resolution provides both the deprotected L-amino acid and the desired Cbz-D-amino acid with high enantiomeric excess. nih.gov

Enzymes can also be used in the synthesis step itself. Phenylalanine ammonia lyase (PAL) catalyzes the addition of ammonia to cinnamic acid derivatives to form L-phenylalanine. d-nb.infonih.gov While this typically produces the L-enantiomer, it highlights the potential for lyases in stereoselective synthesis. More relevantly, proteases like thermolysin can catalyze the formation of peptide bonds between a Cbz-protected amino acid and an amino acid ester in organic or biphasic solvent systems. mdpi.comgoogle.com This demonstrates the compatibility of Cbz-protected substrates with enzymatic catalysis.

Enzyme ClassApplicationSubstrate ExampleOutcome
AcylaseKinetic ResolutionN-acetyl-rac-3-methyl-phenylalanineSelective deacetylation of the L-enantiomer, leaving N-acetyl-D-3-methyl-phenylalanine. acs.org
AmidohydrolaseKinetic ResolutionCbz-D/L-3-methyl-phenylalanineSelective deprotection of the L-enantiomer, yielding Cbz-D-3-methyl-phenylalanine. nih.gov
Protease (e.g., Thermolysin)Peptide Bond FormationCbz-Aspartic Acid + Phenylalanine AmideFormation of a Cbz-protected dipeptide, demonstrating enzyme compatibility with Cbz group. google.com

Protecting Group Strategies for Amine and Carboxyl Functionalities

In the synthesis of complex molecules like Cbz-3-Methyl-D-Phenylalanine, protecting groups are essential tools. They temporarily mask reactive functional groups, such as amines and carboxylic acids, to prevent unwanted side reactions during subsequent chemical transformations. masterorganicchemistry.com An effective protecting group strategy relies on the ease of introduction, stability under various reaction conditions, and selective removal without affecting other parts of the molecule. masterorganicchemistry.comfiveable.me

Introduction of the Cbz Protecting Group: Methods and Selectivity

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, converting them into less nucleophilic carbamates. masterorganicchemistry.comtotal-synthesis.com The most common method for its introduction is the Schotten-Baumann reaction. total-synthesis.com This involves reacting the amino acid, such as 3-Methyl-D-Phenylalanine, with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. masterorganicchemistry.comtotal-synthesis.com

Typical conditions for Cbz protection include:

Reagents: Benzyl chloroformate (Cbz-Cl) is the standard reagent. total-synthesis.com Other activated forms like dibenzyldicarbonate (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can also be used. total-synthesis.com

Base: An aqueous solution of a carbonate base like sodium bicarbonate or sodium carbonate is common. Organic bases such as triethylamine (B128534) can also be employed, particularly in non-aqueous solvents. total-synthesis.com

Solvent: The reaction is often performed in a mixed aqueous-organic solvent system (e.g., water/dioxane) or in an aqueous solution with pH control. masterorganicchemistry.com

Temperature: The reaction is typically carried out at low temperatures, such as 0 °C, to minimize side reactions and is then allowed to warm to room temperature.

Selectivity is a key consideration. Amines are generally more nucleophilic than alcohols, allowing for selective protection of the amino group. total-synthesis.com However, careful control of reaction conditions is necessary to achieve high yields and purity.

ReagentBaseSolventTypical Temperature
Benzyl chloroformate (Cbz-Cl)Sodium Bicarbonate / Sodium CarbonateWater or Water/Dioxane0 °C to Room Temp.
Benzyl chloroformate (Cbz-Cl)TriethylamineDichloromethane0 °C to Room Temp. total-synthesis.com
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)Organic Base (e.g., Triethylamine)Organic Solvent (e.g., DMF)Room Temp. total-synthesis.com

Orthogonality of Cbz Protection with Other Functional Groups

Orthogonality is a critical concept in protecting group strategy, referring to the ability to remove one type of protecting group in the presence of others using a specific set of conditions. fiveable.me The Cbz group is a cornerstone of orthogonal protection schemes in peptide synthesis and complex molecule construction. masterorganicchemistry.comtotal-synthesis.com

The Cbz group is stable under the conditions used to remove two other major amine protecting groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. masterorganicchemistry.com

Orthogonality to Boc: The Boc group is labile to strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group is generally stable to these acidic conditions, allowing for the selective deprotection of a Boc-protected amine without affecting a Cbz-protected one. masterorganicchemistry.comtotal-synthesis.com

Orthogonality to Fmoc: The Fmoc group is labile to bases, typically a solution of piperidine (B6355638) in an organic solvent. masterorganicchemistry.comtotal-synthesis.com The Cbz group is stable to these basic conditions. masterorganicchemistry.com

The unique removal condition for the Cbz group is catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), which cleaves the benzyl-oxygen bond to release the free amine. masterorganicchemistry.com This set of mutually exclusive deprotection conditions (acid for Boc, base for Fmoc, hydrogenation for Cbz) allows chemists to "address" and selectively unmask specific amino groups in a multifunctional molecule. masterorganicchemistry.comfiveable.me

Protecting GroupDeprotection ConditionStability of Cbz Group
Boc (tert-butoxycarbonyl)Strong Acid (e.g., TFA)Stable masterorganicchemistry.comtotal-synthesis.com
Fmoc (9-fluorenylmethoxycarbonyl)Base (e.g., Piperidine)Stable masterorganicchemistry.com
Cbz (Benzyloxycarbonyl)Catalytic Hydrogenation (H₂/Pd)N/A

Regioselectivity and Yield Optimization in Cbz Protection

Achieving high regioselectivity and yield is paramount in any synthetic step. In Cbz protection, this involves directing the reagent to the intended functional group and maximizing the conversion to the desired product.

Regioselectivity: For a molecule with multiple nucleophilic sites, such as different amino groups or hydroxyl groups, regioselectivity becomes crucial. In the case of amino acids with additional functional groups in their side chains (e.g., lysine (B10760008), which has an α-amino and an ε-amino group), selective protection can be challenging. While the α-amino group is generally more reactive, mixtures can result without careful control. Strategies to achieve regioselectivity include pH control, as the protonation state (and thus nucleophilicity) of different amino groups can vary with pH. A recent approach for lysine demonstrated high regioselectivity for the ε-amino group using a sterically hindered naphthoyl chloride protecting group, a principle that highlights how reagent structure can influence selectivity. acs.org For simpler molecules like 3-Methyl-D-Phenylalanine, which only has one amino group and one carboxylic acid, the primary selectivity issue is between the amine and the carboxylate (which is typically not reactive towards Cbz-Cl) or any potential hydroxyl groups if present on the aromatic ring.

Yield Optimization: Several factors can be fine-tuned to optimize the yield of the Cbz protection reaction:

Stoichiometry: Using a slight excess of benzyl chloroformate (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, but a large excess should be avoided as it can lead to side reactions and complicates purification.

Temperature Control: Maintaining a low temperature (0-5 °C) during the addition of Cbz-Cl minimizes the formation of by-products, such as the over-alkylation of the amine or reaction with the solvent.

pH Control: The reaction is typically performed under basic conditions (pH 8-10) to ensure the amine is deprotonated and thus sufficiently nucleophilic. Careful monitoring and adjustment of pH throughout the reaction can be critical.

Purification: Efficient isolation of the product is key to a high final yield. This usually involves an acidic workup to protonate any excess carbonate and the product's carboxylic acid, followed by extraction into an organic solvent and subsequent purification by crystallization or chromatography.

By carefully controlling these parameters, the Cbz protection of 3-Methyl-D-Phenylalanine can be performed efficiently, providing the key building block for further synthetic applications.

Chemical Reactivity and Derivatization Strategies of Cbz 3 Methyl D Phenylalanine

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is the most common site for initial derivatization, primarily for the formation of amide and ester linkages.

Peptide Coupling Reactions: Amide Bond Formation Mechanisms

The formation of a peptide bond is a cornerstone of synthetic peptide chemistry. bachem.com This process involves the activation of the carboxylic acid group of Cbz-3-Methyl-D-Phenylalanine to make it susceptible to nucleophilic attack by the amino group of another amino acid or peptide. rsc.orgnih.gov The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires a coupling reagent to proceed efficiently.

The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved using carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The carbodiimide (B86325) reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine to form the amide bond.

However, the O-acylisourea intermediate is prone to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unable to react further. bachem.com To mitigate these side reactions and improve coupling efficiency, additives are often employed. Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can intercept the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization. This active ester then smoothly reacts with the amine component to yield the desired peptide. bachem.com

Alternative coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU). researchgate.net These reagents react with the carboxylic acid to form activated species (e.g., acyloxyphosphonium or aminium/uronium esters) that readily undergo aminolysis to form the amide bond with high efficiency and minimal racemization. bachem.com

Esterification and Amidation Beyond Peptide Synthesis

Beyond its central role in peptide synthesis, the carboxylic acid moiety of Cbz-3-Methyl-D-Phenylalanine can be transformed into a variety of esters and amides for other applications.

Esterification: Esterification is commonly performed to protect the carboxylic acid or to create intermediates for further reactions. Standard methods include Fischer esterification with an alcohol under acidic catalysis, although this can risk premature cleavage of the acid-labile Cbz group. Milder methods are generally preferred. For instance, N-protected amino acids can be readily converted to their methyl, ethyl, or benzyl (B1604629) esters. core.ac.uk The use of an N-hydroxysuccinimide ester of the N-protected amino acid in the presence of an alcohol and a catalyst like 4-(dimethylamino)pyridine (DMAP) provides a simple and efficient route to the corresponding esters. core.ac.uk Enzymes, such as alcalase, can also catalyze the selective esterification of the α-carboxylic acid of N-protected amino acids with various alcohols, including sterically demanding ones like tert-butanol, under mild, non-aqueous conditions. researchgate.net

Ester TypeReagents and ConditionsTypical YieldReference
Methyl/Ethyl/Benzyl EsterCorresponding alcohol, DCC, DMAPSatisfactory to High core.ac.uk
tert-Butyl EsterAlcalase enzyme, tert-Butanol, molecular sieves~85% researchgate.net
Allyl EsterAlcalase enzyme, Allyl alcohol, molecular sieves~86% researchgate.net
Alkyl Ester (General)C1-C12 alcohol, H2SO4Not specified google.com

Amidation: The synthesis of amides from Cbz-protected amino acids is not limited to peptide bond formation. Reaction with a wide range of primary and secondary amines using standard peptide coupling protocols can generate a diverse library of N-substituted amides. rsc.org A one-pot method has been developed for the direct conversion of N-Cbz-protected amines into amides by generating isocyanate intermediates in situ, which then react with Grignard reagents. rsc.org This approach bypasses the need for separate deprotection and coupling steps. rsc.org

Reactivity of the Cbz-Protected Amine Functionality

The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific cleavage methods. total-synthesis.comacs.org

Cbz Deprotection Methods: Hydrogenolysis and Acidic Cleavage

The removal of the Cbz group is a critical step to unmask the amine for subsequent reactions. The two most common methods are catalytic hydrogenolysis and cleavage under acidic conditions. total-synthesis.comtdcommons.org

Hydrogenolysis: This is the most common and generally mildest method for Cbz deprotection. total-synthesis.com The reaction involves the use of hydrogen gas (H₂) in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C). researchgate.nettaylorfrancis.com The process cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene (B28343). taylorfrancis.com Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) instead of H₂ gas, is also an effective and often more convenient alternative. researchgate.net

Acidic Cleavage: While the Cbz group is relatively stable to mild acids, it can be cleaved under harsher acidic conditions. total-synthesis.com Reagents such as hydrogen bromide (HBr) in acetic acid have been traditionally used. More modern and operationally simpler alternatives include the use of methanesulfonic acid in hexafluoroisopropanol (HFIP) or aluminum chloride (AlCl₃) in HFIP, which can efficiently remove the Cbz group at room temperature. digitellinc.comorganic-chemistry.org Acid-mediated deprotection offers a metal-free alternative to hydrogenolysis, which is advantageous in scaled-up syntheses where removal of residual heavy metals can be problematic. tdcommons.org

MethodTypical ReagentsMechanismAdvantagesDisadvantagesReference
HydrogenolysisH2, Pd/C in MeOH or EtOHCatalytic reduction of the benzylic C-O bondMild, high yield, clean byproducts (toluene, CO2)Incompatible with other reducible groups (alkenes, alkynes, some sulfur compounds); requires specialized equipment for H2 gas total-synthesis.comtaylorfrancis.com
Transfer HydrogenationAmmonium formate, Pd/CIn situ generation of hydrogenAvoids use of flammable H2 gasStill incompatible with many reducible groups researchgate.net
Acidic CleavageHBr in Acetic Acid; MsOH in HFIP; AlCl3 in HFIPSN2 or SN1 type cleavage of the carbamate (B1207046)Metal-free, compatible with hydrogenation-labile groupsHarsh conditions can affect other acid-sensitive functional groups total-synthesis.comtdcommons.orgdigitellinc.comorganic-chemistry.org

Post-Deprotection Derivatization: Acylation, Alkylation, and Sulfonylation

Once the amine functionality of 3-Methyl-D-phenylalanine is deprotected, it behaves as a typical primary amine and is readily available for a variety of derivatization reactions.

Acylation: The free amine can be acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids to form new amide bonds. This is a fundamental reaction for extending a peptide chain or introducing other acyl moieties.

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to produce secondary or tertiary amines. Reductive amination with aldehydes or ketones provides another route to N-alkylated products.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields stable sulfonamides.

Reactivity of the Aromatic Ring System

The phenyl ring of Cbz-3-Methyl-D-Phenylalanine is generally less reactive than the carboxylic acid or the protected amine. It is relatively stable and does not participate in the common reactions used in peptide synthesis. youtube.com However, the aromatic ring can be modified through electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, although such modifications are typically performed on the amino acid before Cbz protection or as a specialized step in a synthetic sequence.

The substituents already on the ring—the alkyl side chain and the methyl group—are ortho, para-directing and weakly activating. msu.edu However, the steric bulk of the side chain can influence the position of substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially functionalize the ring, though conditions would need to be carefully selected to avoid side reactions with the other functional groups.

More advanced methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), are powerful tools for modifying the aromatic ring. acs.orgresearchgate.net These reactions typically require an aryl halide or triflate as a starting point. Therefore, to apply these methods to 3-Methyl-D-phenylalanine, one would likely start with a halogenated version of the amino acid (e.g., 4-bromo-3-methyl-D-phenylalanine) and then perform the cross-coupling before or after Cbz protection. Such strategies allow for the introduction of a wide array of substituents, including other aryl groups, alkyl chains, and alkynes, onto the aromatic ring. researchgate.net

Electrophilic Aromatic Substitution (EAS) Reactions of Phenylalanine Derivatives

The phenyl ring of Cbz-3-Methyl-D-Phenylalanine is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of aromatic compounds. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents on the benzene (B151609) ring: the 3-methyl group and the N-Cbz-protected amino acid side chain at the 1-position.

The methyl group is an activating, ortho, para-director, tending to direct incoming electrophiles to the 2-, 4-, and 6-positions. The alkyl side chain is also an activating, ortho, para-director. The interplay of these directing effects suggests that substitution is most likely to occur at the positions activated by both groups, though steric hindrance can play a significant role in the product distribution.

Common EAS reactions applicable to phenylalanine derivatives include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can subsequently be reduced to an amino group, providing a handle for further functionalization.

While specific studies on the regioselective nitration of Cbz-3-Methyl-D-Phenylalanine are not extensively documented, research on analogous systems, such as N-protected tryptophan derivatives, demonstrates that the regioselectivity of nitration can be controlled by the choice of reaction conditions. For example, the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester yields different isomers depending on the solvent. nih.gov This principle of solvent-controlled regioselectivity can likely be extended to 3-methylphenylalanine derivatives.

Table 1: Solvent-Controlled Regioselective Nitration of a Tryptophan Derivative nih.gov
SolventMajor ProductYieldReaction Conditions
Acetic AnhydrideNα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester67%HNO₃, 0 °C
Trifluoroacetic AcidNα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester69%HNO₃, 0 °C

Friedel-Crafts acylation is another powerful EAS reaction that can be used to introduce acyl groups onto the aromatic ring of phenylalanine derivatives. These reactions typically employ a Lewis acid catalyst, such as aluminum chloride.

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Metal-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For phenylalanine derivatives, these reactions are typically performed on a pre-functionalized aromatic ring, often containing a halogen atom (e.g., iodine or bromine), which can be introduced via electrophilic halogenation.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. For a derivative of Cbz-3-Methyl-D-Phenylalanine, this would typically involve the coupling of a halogenated version of the amino acid with a boronic acid or ester. This methodology has been successfully applied to the modification of phenylalanine-containing peptides. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org This strategy could be employed to introduce a wide range of nitrogen-containing substituents onto the aromatic ring of a halogenated Cbz-3-Methyl-D-Phenylalanine derivative. While much of the research has focused on other amino acids like tryptophan, the principles are applicable to phenylalanine derivatives.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.org This method has been used for the site-specific labeling of peptides containing iodophenylalanine. nih.gov

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Phenylalanine and Tryptophan Derivatives
ReactionSubstrateCoupling PartnerCatalyst/ReagentsReference
Suzuki-MiyauraHalogenated Phenylalanine PeptidesArylboronic AcidsPalladium Catalyst nih.gov
Buchwald-Hartwig AminationUnprotected HalotryptophansAniline DerivativestBu-XPhos, L–Pd–G₁
Sonogashira4-Iodophenylalanine-containing PeptidesFerrocene AlkynesPd Catalyst, Cu(I) cocatalyst nih.gov

Stereochemical Stability and Epimerization under Reaction Conditions

Maintaining the stereochemical integrity of the chiral center at the α-carbon is of paramount importance in the synthesis and derivatization of amino acids. Epimerization, the change in configuration at one of several stereocenters, can lead to a mixture of diastereomers, which can be difficult to separate and may have different biological activities.

The N-carbobenzyloxy (Cbz) protecting group on Cbz-3-Methyl-D-Phenylalanine plays a crucial role in maintaining its stereochemical stability. Urethane-type protecting groups, like Cbz, are known to suppress racemization during peptide coupling reactions. This is because they are less prone to forming oxazolone (B7731731) intermediates, which are known to readily racemize.

Studies comparing different N-protecting groups have shown that N-Cbz protected amino acids are significantly more stable towards racemization than, for example, N-acetyl protected amino acids under peptide coupling conditions. nih.gov The use of certain coupling reagents in combination with specific bases can also influence the degree of epimerization. luxembourg-bio.comnih.gov

Table 3: Influence of N-Protecting Group on Racemization during Peptide Coupling
N-Protecting GroupAmino AcidCoupling ConditionsExtent of RacemizationReference
N-AcetylL-phenylalanineTBTU, DIPEASignificant racemization nih.gov
N-CbzL-phenylalanineTBTU, DIPEAOptically pure product nih.gov

While the Cbz group offers good protection against epimerization under many standard reaction conditions, prolonged exposure to strong bases or high temperatures can still lead to a loss of stereochemical integrity. u-tokyo.ac.jp Therefore, careful selection of reaction conditions is essential when modifying Cbz-3-Methyl-D-Phenylalanine.

Strategies for Side-Chain Functionalization at the 3-Methyl Position

The 3-methyl group on the phenyl ring of Cbz-3-Methyl-D-Phenylalanine represents another site for potential functionalization. The benzylic protons of the methyl group are more reactive than other aromatic protons and can be targeted for various transformations.

One promising strategy for the selective oxidation of such methyl groups is through electrochemical methods. Site-selective electrooxidation of methylarenes to aromatic acetals has been reported, which can then be hydrolyzed to the corresponding aldehydes. nih.gov This approach avoids the use of harsh chemical oxidants and can exhibit high regioselectivity. The resulting aldehyde can serve as a versatile synthetic handle for a wide range of subsequent reactions, such as reductive amination, Wittig reactions, and aldol (B89426) condensations.

Other potential strategies for functionalizing the benzylic position include radical halogenation, followed by nucleophilic substitution. However, controlling the selectivity of such reactions can be challenging, and may lead to a mixture of products.

Table 4: Examples of Site-Selective Electrooxidation of Methyl Benzoheterocycles to Aromatic Acetals nih.gov
SubstrateProduct (after hydrolysis)Yield
2,5-Dimethylbenzoxazole5-Methylbenzoxazole-2-carbaldehyde85%
2,6-Dimethylbenzothiazole6-Methylbenzothiazole-2-carbaldehyde82%
1,2-Dimethyl-1H-benzo[d]imidazole1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde80%

The development of methods for the selective functionalization of the 3-methyl group would significantly expand the synthetic utility of Cbz-3-Methyl-D-Phenylalanine, allowing for the introduction of diverse functionalities at this position.

Applications of Cbz 3 Methyl D Phenylalanine As a Chiral Synthon in Complex Molecule Synthesis

Incorporation into Peptide and Peptidomimetic Architectures

The integration of Cbz-3-Methyl-D-phenylalanine into peptide chains offers a strategic approach to modulate the structure and function of the resulting molecules. The D-amino acid configuration inherently imparts resistance to enzymatic degradation by proteases, a crucial attribute for the development of therapeutic peptides with enhanced in vivo stability. chemimpex.com Furthermore, the methyl group on the phenyl ring introduces steric bulk and alters the electronic properties of the side chain, influencing intermolecular interactions and conformational preferences.

Design and Synthesis of Conformationally Restricted Peptides

The incorporation of Cbz-3-Methyl-D-phenylalanine is a key strategy in the design of peptides with constrained conformations. The steric hindrance provided by the 3-methylphenyl group can restrict the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This conformational rigidity is instrumental in locking the peptide into a specific three-dimensional structure, which can be crucial for binding to biological targets with high affinity and selectivity. By forcing the peptide into a bioactive conformation, the entropic penalty of binding is reduced, leading to enhanced biological activity.

Scaffold Engineering with Non-Canonical Amino Acids

As a non-canonical amino acid, Cbz-3-Methyl-D-phenylalanine expands the chemical diversity available for peptide and peptidomimetic design beyond the 20 proteinogenic amino acids. nih.govnih.gov This allows for the engineering of novel molecular scaffolds with tailored properties. The hydrophobic and aromatic nature of the 3-methylphenyl side chain can be exploited to enhance membrane permeability and facilitate oral bioavailability, significant hurdles in the development of peptide-based drugs. The ability to introduce this unique structural motif enables the fine-tuning of a peptide's pharmacological profile.

Cyclopeptide and Bridged Peptide Synthesis

Cbz-3-Methyl-D-phenylalanine is a valuable component in the synthesis of cyclopeptides and bridged peptides. These cyclic structures often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts. The defined stereochemistry and steric bulk of the 3-methyl-D-phenylalanine residue can influence the cyclization efficiency and the final conformation of the cyclic peptide. In bridged peptides, where amino acid side chains are covalently linked, the 3-methylphenyl group can serve as an anchor point or a structural element that helps to pre-organize the peptide backbone for effective bridging.

Role in the Synthesis of Complex Natural Products and Analogues

While specific examples of the direct incorporation of Cbz-3-Methyl-D-phenylalanine into the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential as a chiral building block for the synthesis of natural product analogues is significant. Many natural products, particularly those with peptide or peptide-like substructures, derive their biological activity from specific stereochemical arrangements and the presence of unique amino acid residues.

By substituting a native amino acid with 3-Methyl-D-phenylalanine, medicinal chemists can create analogues with modified properties. This strategy can lead to compounds with improved potency, altered selectivity, or enhanced metabolic stability. The methyl group can probe specific interactions within a biological target's binding site, potentially leading to the discovery of new structure-activity relationships.

Use as a Chiral Ligand Precursor in Asymmetric Catalysis

The chiral nature of Cbz-3-Methyl-D-phenylalanine makes it an attractive starting material for the synthesis of chiral ligands used in asymmetric catalysis. The well-defined stereocenter can be transferred to a ligand scaffold, which can then be used to induce stereoselectivity in a variety of chemical transformations.

The synthesis of such ligands typically involves the deprotection of the Cbz group to reveal the free amine, followed by functionalization to create bidentate or multidentate ligands. These ligands can then be complexed with transition metals to form chiral catalysts. The steric and electronic properties of the 3-methylphenyl group can play a crucial role in the catalyst's performance, influencing both the efficiency and the enantioselectivity of the catalyzed reaction.

Application in the Construction of Functional Organic Materials

The self-assembly of peptides and peptide derivatives into well-ordered nanostructures is a burgeoning field in materials science. The incorporation of Cbz-3-Methyl-D-phenylalanine into short peptide sequences can influence their self-assembly behavior, leading to the formation of functional organic materials such as hydrogels, nanofibers, and nanotubes.

Self-Assembling Systems and Supramolecular Gels

The self-assembly of small molecules into ordered supramolecular structures is a powerful strategy for the bottom-up fabrication of novel nanomaterials. Phenylalanine and its derivatives are well-known for their ability to form self-assembling systems, such as nanotubes and hydrogels, driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govnih.gov The introduction of a methyl group on the phenyl ring, as in Cbz-3-Methyl-D-Phenylalanine, can significantly influence these non-covalent interactions, thereby modulating the self-assembly process and the properties of the resulting materials. nih.govresearchgate.net

While direct studies on the self-assembly of Cbz-3-Methyl-D-Phenylalanine are not extensively documented, research on analogous N-protected phenylalanine derivatives provides valuable insights. The N-terminal protecting group, such as the Cbz group, plays a crucial role in directing the self-assembly by participating in hydrogen bonding and providing a hydrophobic scaffold. mdpi.com The methyl group on the phenyl ring can enhance hydrophobicity and introduce steric effects that fine-tune the packing of the molecules within the supramolecular assembly. nih.govresearchgate.net

These modifications are expected to influence the formation of supramolecular gels. These gels are three-dimensional networks of self-assembled molecules that can entrap large amounts of solvent. The properties of these gels, such as their mechanical strength and responsiveness to stimuli, are dictated by the underlying molecular interactions. rsc.orgnih.gov By analogy with other phenylalanine-based gelators, it is anticipated that Cbz-3-Methyl-D-Phenylalanine could form organogels or hydrogels with potential applications in areas such as drug delivery and tissue engineering. nih.govnih.gov The specific gelation properties would be dependent on factors like solvent, concentration, and temperature.

Table 1: Factors Influencing Self-Assembly of Phenylalanine Derivatives

FactorInfluence on Self-Assembly
N-terminal Protecting Group Participates in hydrogen bonding and provides a hydrophobic scaffold, directing the assembly process. mdpi.com
Ring Substituents (e.g., Methyl Group) Enhances hydrophobicity and introduces steric effects, influencing molecular packing. nih.govresearchgate.net
Solvent Affects solubility and mediates intermolecular interactions, influencing the morphology of the self-assembled structures.
Concentration Determines the extent of aggregation and the formation of higher-order structures.
Temperature Influences the thermodynamics of self-assembly and can trigger phase transitions in the resulting materials.

Polymers with Chiral Recognition Capabilities

The development of synthetic polymers with the ability to selectively recognize and separate enantiomers is a significant area of research with applications in chromatography, sensing, and catalysis. The incorporation of chiral synthons, such as Cbz-3-Methyl-D-Phenylalanine, into a polymer matrix can impart this chiral recognition capability. The specific spatial arrangement of the chiral centers within the polymer creates a chiral environment that can preferentially interact with one enantiomer over the other.

Molecularly imprinted polymers (MIPs) represent a powerful approach for creating materials with high chiral recognition ability. In this technique, a chiral template molecule, such as Cbz-3-Methyl-D-Phenylalanine, is used to create specific recognition sites within a cross-linked polymer network. After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality to the template molecule. These cavities can then selectively rebind the target enantiomer from a racemic mixture.

While specific studies detailing the use of Cbz-3-Methyl-D-Phenylalanine in MIPs are limited, the principles of molecular imprinting with other phenylalanine derivatives are well-established. researchgate.net The choice of functional monomers, cross-linkers, and porogens is critical in optimizing the selectivity and binding capacity of the resulting MIP. The interactions between the template and the functional monomers, which can include hydrogen bonding, ionic interactions, and π-π stacking, are crucial for creating well-defined recognition sites.

Beyond MIPs, Cbz-3-Methyl-D-Phenylalanine can also be incorporated as a chiral monomer in the synthesis of chiral polymers for use as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). These CSPs are essential for the analytical and preparative separation of enantiomers. The chiral recognition mechanism of these polymers relies on the differential interactions between the enantiomers and the chiral polymer backbone.

Table 2: Key Components in the Synthesis of Chiral Recognition Polymers

ComponentRole
Chiral Template/Monomer (e.g., Cbz-3-Methyl-D-Phenylalanine) Provides the chiral information for creating selective recognition sites.
Functional Monomers Interact with the template molecule to form a pre-polymerization complex.
Cross-linker Forms a rigid polymer matrix, preserving the shape of the recognition sites.
Porogen Creates pores within the polymer, allowing for better access to the binding sites.

Contributions to Advanced Prodrug Design Methodologies (focus on chemical modification for enhanced delivery)

Prodrug design is a well-established strategy to overcome undesirable physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs), such as poor solubility, low permeability, and rapid metabolism. This approach involves the chemical modification of the API to form a transiently inactive derivative that is converted back to the active drug in the body. The use of amino acids, including non-proteinogenic ones like D-phenylalanine derivatives, as promoieties in prodrug design offers several advantages. nih.gov

The incorporation of Cbz-3-Methyl-D-Phenylalanine into a prodrug can enhance its therapeutic efficacy through several mechanisms. The D-amino acid configuration provides resistance to enzymatic degradation by peptidases, which can prolong the circulation time of the prodrug and increase its bioavailability. The lipophilic nature of the Cbz group and the methylated phenyl ring can improve the membrane permeability of the parent drug, facilitating its absorption and distribution to the target site.

Chemical modification of the carboxylic acid group of Cbz-3-Methyl-D-Phenylalanine allows for its covalent attachment to various functional groups in a parent drug, such as hydroxyl or amino groups, through ester or amide linkages. These linkages are designed to be stable in the gastrointestinal tract but cleavable by specific enzymes, such as esterases, at the target site, leading to the controlled release of the active drug.

Furthermore, the unique structure of Cbz-3-Methyl-D-Phenylalanine can be exploited for targeted drug delivery. For instance, it can be incorporated into peptide-based prodrugs that are designed to interact with specific transporters or receptors that are overexpressed on the surface of target cells, such as cancer cells. This targeted approach can enhance the local concentration of the drug at the site of action, thereby improving its efficacy and reducing systemic toxicity.

Table 3: Chemical Modifications of Cbz-3-Methyl-D-Phenylalanine for Prodrug Design

Modification SiteLinkage TypePurpose
Carboxylic Acid Ester, AmideCovalent attachment to the parent drug for controlled release.
Amino Group (after deprotection of Cbz) AmideIncorporation into peptide-based prodrugs for targeted delivery.

Advanced Spectroscopic and Stereochemical Characterization Techniques for Cbz 3 Methyl D Phenylalanine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of hydrogen and carbon atoms, respectively. rsc.orgcore.ac.uk For Cbz-3-Methyl-D-Phenylalanine, the ¹H NMR spectrum would display characteristic signals for the aromatic protons of the phenylalanine and benzyloxycarbonyl groups, the methine proton at the chiral center (α-carbon), the methylene (B1212753) protons (β-carbon), and the methyl protons on both the phenyl ring and the carbamate (B1207046) group if N-methylated. The ¹³C NMR spectrum complements this by showing distinct resonances for each carbon atom, including the carbonyl carbons of the acid and carbamate groups. hmdb.ca

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning these signals definitively. COSY identifies proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons, such as the α-proton with the β-protons. HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons. meihonglab.com

While standard NMR can confirm the connectivity, assigning the absolute D-stereochemistry often requires comparison to an authenticated standard or the use of chiral derivatizing agents. However, the relative stereochemistry and diastereomeric purity can be readily assessed, as diastereomers typically exhibit distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cbz-3-Methyl-D-Phenylalanine

This interactive table provides predicted chemical shift ranges based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Cbz-Aromatic 7.20-7.40 127-137
Cbz-CH₂ ~5.10 ~67
Cbz-C=O - ~156
Phe-Aromatic 6.90-7.20 126-138
Phe-CH₃ ~2.30 ~21
α-CH ~4.40 ~56
β-CH₂ ~3.10 ~37

The spatial arrangement of atoms, or conformation, is critical to a molecule's function and can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com This 2D NMR technique detects through-space interactions between protons that are close to each other (typically <5 Å), regardless of whether they are connected through bonds. mdpi.com For Cbz-3-Methyl-D-Phenylalanine, NOESY cross-peaks between the Cbz benzylic protons and the α- or β-protons of the phenylalanine backbone can reveal preferred rotational conformations around the N-Cα bond.

Additionally, the magnitude of the three-bond coupling constant (³J) between the amide proton (N-H) and the α-proton (Cα-H) is related to the dihedral angle (φ) by the Karplus equation. This relationship allows for the estimation of the torsional angle and provides insight into the backbone conformation of the amino acid derivative in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. nih.gov For Cbz-3-Methyl-D-Phenylalanine (C₁₈H₁₉NO₄), HRMS can measure the molecular mass to within a few parts per million (ppm) of its theoretical value. This precise measurement helps to confirm the molecular formula and rule out other potential structures with the same nominal mass.

Table 2: HRMS Data for Cbz-3-Methyl-D-Phenylalanine

Molecular Formula Ion Type Theoretical Mass (m/z)
C₁₈H₁₉NO₄ [M+H]⁺ 314.1387

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. nih.gov This fragmentation provides valuable structural information. arizona.edu For Cbz-3-Methyl-D-Phenylalanine, the fragmentation pattern can confirm the presence of the carbobenzyloxy (Cbz) protecting group and the 3-methyl-phenylalanine core. nih.gov Common fragmentation pathways would include the loss of the benzyl (B1604629) group (91 Da), toluene (B28343) (92 Da), or carbon dioxide (44 Da) from the Cbz moiety, as well as characteristic losses from the amino acid side chain. mdpi.com

Table 3: Predicted MS/MS Fragmentation of [Cbz-3-Methyl-D-Phenylalanine+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Description
314.14 269.13 45 (HCOOH) Loss of formic acid
314.14 220.10 94 (C₆H₅CH₂OH) Loss of benzyl alcohol
314.14 206.12 108 (C₇H₈O) Loss of cresol
314.14 108.06 206 (C₁₁H₁₂NO₂) Benzyl cation fragment

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. rsc.org The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. soton.ac.uk

For a chiral molecule like Cbz-3-Methyl-D-Phenylalanine, when enantiomerically pure crystals are obtained, X-ray crystallography can unambiguously determine the absolute configuration (D or L). nih.gov This is achieved through the analysis of anomalous dispersion, an effect that occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. thieme-connect.de The successful determination is often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.net This method provides definitive proof of the D-configuration at the α-carbon.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical step in the synthesis and application of chiral compounds like Cbz-3-Methyl-D-Phenylalanine. Chiral chromatography, encompassing both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the premier technique for separating and quantifying enantiomers. uma.esjiangnan.edu.cn The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely adopted method for assessing the enantiomeric excess (ee) of amino acid derivatives. nih.govnih.gov The selection of the appropriate chiral stationary phase is paramount for achieving successful separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, such as Chiralpak AD-H) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin) are commonly employed for the separation of phenylalanine enantiomers and their derivatives. wiley-vch.desemanticscholar.org

The mobile phase composition, typically a mixture of a nonpolar organic solvent (like hexane (B92381) or heptane) and a more polar alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best balance between resolution and analysis time. nih.govwiley-vch.de For Cbz-3-Methyl-D-Phenylalanine, a typical analysis would involve dissolving the sample in the mobile phase and injecting it into the HPLC system. The separation of the D- and L-enantiomers is monitored using a UV detector, as the carbobenzyloxy (Cbz) group and the phenyl ring are strong chromophores. wiley-vch.de The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table 1: Representative Chiral HPLC Conditions for Phenylalanine Derivatives
CompoundChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detection (UV)Retention Times (min)
(R/S)-N-(4-chlorobenzylidene)phenylalanine methyl esterChiralpak-AD-Hn-hexane/2-propanol (80/20 v/v)1.0254 nm(S): 5.3, (R): 5.7 spectroscopyeurope.com
(R/S)-tert-Butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninateDaicel Chiralcel OD-Hn-hexane/isopropanol (95:5 v/v)0.5Not SpecifiedNot Specified nih.gov
(R/S)-PhenylalanineTeicoplanin-based CSPAcetonitrile/Water (75/25 v/v)Not SpecifiedNot SpecifiedResolution: 1.59 semanticscholar.org

Gas Chromatography (GC): Chiral GC is another powerful technique, particularly for volatile or semi-volatile compounds. gcms.cz For non-volatile amino acid derivatives like Cbz-3-Methyl-D-Phenylalanine, a derivatization step is necessary to increase volatility. A common approach involves converting the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) and the amine to a less polar derivative. nih.gov The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for detection. gcms.cznih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Oligopeptides

Circular Dichroism (CD) spectroscopy is an indispensable tool for investigating the secondary structure of peptides and proteins in solution. nih.gov This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides information about the conformational arrangement of the peptide backbone. nih.gov

When Cbz-3-Methyl-D-Phenylalanine is incorporated into an oligopeptide chain, it can significantly influence the peptide's preferred conformation due to steric and electronic effects. CD spectroscopy is used to study these conformational preferences, such as the formation of β-turns, α-helices, or random coil structures. rsc.orgrsc.org

The far-UV region of the CD spectrum (typically 190-250 nm) is sensitive to the peptide backbone conformation. nih.gov

α-Helices are characterized by a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheets typically show a negative band around 218 nm and a positive band near 195 nm. osti.gov

Random coils or disordered structures exhibit a strong negative band around 200 nm. osti.gov

Table 2: Characteristic Far-UV CD Signals for Peptide Secondary Structures
Secondary StructureCharacteristic CD Signal (Wavelength, nm)Nature of Band
α-Helix~195Positive (π → π* parallel)
~208Negative (π → π* perpendicular)
~222Negative (n → π)
β-Sheet~195Positive (π → π)
~218Negative (n → π*)
Random Coil~198Negative (strong)

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that provides definitive information about the absolute configuration of chiral molecules in solution. spectroscopyeurope.comamericanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. uit.no For a molecule like Cbz-3-Methyl-D-Phenylalanine, VCD serves as a non-destructive alternative to X-ray crystallography for unambiguously confirming its stereochemistry. americanlaboratory.com

The process of assigning the absolute configuration using VCD involves a combination of experimental measurement and theoretical calculation. spectroscopyeurope.comunifr.ch

Experimental Spectrum: The experimental VCD spectrum of the chiral molecule is recorded.

Computational Modeling: The VCD spectrum for one of the enantiomers (e.g., the D-configuration) is calculated from first principles using Density Functional Theory (DFT). nih.govrsc.org

Spectral Comparison: The experimental spectrum is compared with the computationally predicted spectrum. If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is assigned as the one used in the calculation. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. spectroscopyeurope.com

Key vibrational modes, such as the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands, are often diagnostic in the VCD spectra of N-protected amino acids. researchgate.net The analysis of these spectral regions provides a reliable fingerprint for the molecule's absolute stereochemistry. VCD is particularly advantageous for studying molecules that are difficult to crystallize, a common challenge in drug discovery and development. americanlaboratory.com

Table 3: General Workflow for Absolute Configuration Assignment using VCD
StepProcedureKey Outcome
1Measure the experimental IR and VCD spectra of the sample in a suitable solvent (e.g., CDCl₃).Experimental chiroptical data across the mid-IR range.
2Perform conformational search and geometry optimization for a single enantiomer (e.g., D-configuration) using computational methods (DFT).Low-energy conformers of the molecule.
3Calculate the theoretical IR and VCD spectra for the optimized conformers and obtain a Boltzmann-averaged spectrum.A predicted VCD spectrum for a known absolute configuration.
4Compare the experimental VCD spectrum with the calculated spectrum.Assignment of absolute configuration based on spectral correlation.

Theoretical and Computational Investigations of Cbz 3 Methyl D Phenylalanine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed picture of the intrinsic properties of a molecule, independent of its environment. These methods are used to determine the stable conformations, electronic charge distribution, and spectroscopic characteristics of Cbz-3-Methyl-D-Phenylalanine.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) has become a popular and reliable method for studying the conformational landscape of amino acids and their derivatives due to its favorable balance between accuracy and computational cost. For Cbz-3-Methyl-D-Phenylalanine, DFT calculations can predict the preferred spatial arrangement of its atoms.

The conformational preferences of phenylalanine derivatives are influenced by the substitution on the phenyl ring. While direct DFT studies on Cbz-3-Methyl-D-Phenylalanine are not extensively available in the reviewed literature, studies on related compounds, such as β-methylated α,β-dehydrophenylalanine, offer valuable insights. nih.gov These studies show that methylation can significantly alter the conformational freedom of the amino acid residue. nih.gov For Cbz-3-Methyl-D-Phenylalanine, the presence of the methyl group at the 3-position of the phenyl ring is expected to introduce steric hindrance, thereby influencing the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds.

DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31+G**, can be employed to construct a Ramachandran-like plot for the molecule, mapping the potential energy surface as a function of the dihedral angles φ (phi) and ψ (psi). nih.gov It is anticipated that the methyl group will restrict the accessible conformational space compared to the unsubstituted Cbz-D-phenylalanine. The most stable conformers would likely arise from a compromise between minimizing steric clashes involving the methyl group and optimizing intramolecular interactions, such as hydrogen bonding within the Cbz-protected amino acid backbone.

A computational analysis of various phenylalanine derivatives has shown that substitutions on the α and β carbons can significantly impact their conformational preferences. semanticscholar.org By analogy, the 3-methyl substitution on the phenyl ring is expected to favor specific rotamers of the side chain.

Table 1: Predicted Dominant Interactions Influencing Conformational Preferences of Cbz-3-Methyl-D-Phenylalanine

Interaction TypeDescriptionPredicted Effect of 3-Methyl Group
Steric Hindrance Repulsive forces between the methyl group and the peptide backbone.Restricts the rotational freedom around the χ1 (Cα-Cβ) and χ2 (Cβ-Cγ) dihedral angles.
Intramolecular Hydrogen Bonding Potential for hydrogen bonding between the N-H of the carbamate (B1207046) and the carbonyl oxygen of the carboxylic acid.The 3-methyl group is unlikely to directly participate but can influence the overall backbone conformation that facilitates or hinders this interaction.
π-Interactions Potential for CH-π interactions between the side chain and the Cbz group or other parts of a peptide chain.The electronic effect of the methyl group (weakly electron-donating) and its steric bulk can modulate the strength and geometry of these interactions.

This table is generated based on established principles of conformational analysis and findings from related molecules.

Ab Initio Methods for Spectroscopic Property Prediction

Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be used to calculate vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. A general strategy for accurate computation of spectroscopic properties involves geometry optimization using a reliable method like DFT, followed by single-point energy and property calculations at a higher level of theory. nih.gov

For Cbz-3-Methyl-D-Phenylalanine, theoretical calculations of the infrared spectrum would be expected to show characteristic peaks for the C=O stretching of the carbamate and carboxylic acid groups, N-H stretching and bending, and aromatic C-H and C=C stretching vibrations. The presence of the 3-methyl group would likely introduce subtle shifts in the vibrational frequencies of the phenyl ring modes compared to the unsubstituted analogue.

Similarly, ab initio calculations of ¹H and ¹³C NMR chemical shifts can provide a theoretical fingerprint of the molecule. The predicted chemical shifts would be sensitive to the conformational state of the molecule, and therefore, comparing calculated and experimental spectra can provide insights into the dominant solution-state conformation.

Molecular Dynamics (MD) Simulations of Cbz-3-Methyl-D-Phenylalanine and its Assemblies

While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution or as part of a larger assembly like a peptide.

Solvation Effects and Intermolecular Interactions

MD simulations can reveal how solvent molecules arrange themselves around Cbz-3-Methyl-D-Phenylalanine and how this solvation shell affects the molecule's conformation and dynamics. A study on N-Cbz-protected amino acids in methanol (B129727) has shown that the solvent plays a crucial role in the intermolecular interactions and the structure of the solute. researchgate.net

In an MD simulation of Cbz-3-Methyl-D-Phenylalanine in a solvent like water or methanol, one would expect the polar regions of the molecule (the carboxylic acid and the Cbz group) to form hydrogen bonds with the solvent molecules. The non-polar parts (the phenyl ring and the methyl group) would be surrounded by a more ordered solvent structure, driven by the hydrophobic effect. The simulation can quantify these interactions by calculating radial distribution functions (RDFs) between solute and solvent atoms. These RDFs provide a measure of the probability of finding a solvent atom at a certain distance from a solute atom. researchgate.net

Table 2: Expected Intermolecular Interactions of Cbz-3-Methyl-D-Phenylalanine in Polar Protic Solvents

Solute Functional GroupSolventType of Interaction
Carboxylic Acid (-COOH)Water, MethanolHydrogen bonding (donor and acceptor)
Carbamate (Cbz group)Water, MethanolHydrogen bonding (acceptor at C=O, donor at N-H)
Phenyl RingWater, MethanolHydrophobic hydration
Methyl GroupWater, MethanolHydrophobic hydration

This table is based on the chemical nature of the functional groups and general principles of solvation.

Conformational Landscapes of Peptide Chains Incorporating the Analogue

Incorporating non-standard amino acids like 3-methyl-D-phenylalanine into peptide chains can have a significant impact on their secondary and tertiary structure. MD simulations are a powerful tool to explore the conformational landscapes of such modified peptides. nih.gov The presence of the 3-methyl group is expected to impose local conformational constraints that can influence the global fold of the peptide.

A study on a cyclic peptide containing a phenylalanine residue showed that substitutions on the phenyl ring can affect the conformational equilibrium between different folded states. nih.gov For a peptide incorporating 3-methyl-D-phenylalanine, the methyl group could sterically disfavor certain backbone conformations that would be accessible to a peptide with an unsubstituted phenylalanine. This can be advantageous in peptide design, as it can be used to stabilize a particular secondary structure, such as a β-turn or a helical conformation.

Reaction Mechanism Studies Using Computational Approaches

Computational methods can be used to investigate the mechanisms of chemical reactions involving Cbz-protected amino acids. For instance, the mechanism of the deprotection of the Cbz group is a relevant area of study. The Cbz group is typically removed by hydrogenolysis. total-synthesis.com Computational chemistry can be used to model the reaction pathway of this process, identifying transition states and calculating activation energies.

Furthermore, computational studies can elucidate the mechanism of peptide bond formation involving Cbz-3-Methyl-D-Phenylalanine. While experimental studies have investigated the kinetics of dipeptide synthesis with Cbz-phenylalanine, computational approaches can provide a more detailed, atomistic view of the reaction. mdpi.com For example, DFT calculations can be used to model the reaction between the activated carboxylic acid of Cbz-3-Methyl-D-Phenylalanine and the amino group of another amino acid. Such studies can help in understanding the role of activating agents and the influence of the 3-methyl group on the reaction rate and stereoselectivity.

The mechanism of enzymatic reactions involving phenylalanine derivatives can also be studied computationally. While not directly involving the Cbz-protected form, such studies provide a framework for understanding how enzymes can accommodate and process modified amino acids.

Transition State Analysis for Synthetic Pathways

The synthesis of Cbz-3-Methyl-D-Phenylalanine typically involves the N-acylation of 3-Methyl-D-Phenylalanine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com Transition state analysis using computational methods can provide valuable insights into the reaction mechanism and factors influencing its efficiency and stereoselectivity.

Mechanism of N-Cbz Protection:

The reaction proceeds through a nucleophilic attack of the amino group of 3-Methyl-D-Phenylalanine on the carbonyl carbon of benzyl chloroformate. total-synthesis.com Computational studies on similar N-acylation reactions of amino acids have elucidated the key steps and intermediates involved. mdpi.com

A hypothesized mechanism involves the following steps:

Deprotonation of the Amino Group: In the presence of a base, the amino group of 3-Methyl-D-Phenylalanine is deprotonated, increasing its nucleophilicity.

Nucleophilic Attack: The resulting anion attacks the electrophilic carbonyl carbon of Cbz-Cl, leading to the formation of a tetrahedral intermediate.

Chloride Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion and forming the N-Cbz protected product. total-synthesis.com

Computational Modeling of the Transition State:

Transition state theory can be applied to model this reaction. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. Computational methods like DFT can be used to calculate the geometry and energy of the transition state.

Key parameters that can be investigated through transition state analysis include:

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Geometric Parameters: Bond lengths and angles in the transition state structure can reveal the extent of bond formation and breaking.

Vibrational Frequencies: The presence of a single imaginary frequency in the calculated vibrational spectrum confirms that the structure is a true transition state.

For the N-Cbz protection of 3-Methyl-D-Phenylalanine, computational analysis would likely focus on the influence of the methyl group on the phenyl ring and the stereochemistry at the alpha-carbon on the stability of the transition state. The steric hindrance and electronic effects of the methyl group could subtly alter the activation energy and reaction kinetics compared to unsubstituted D-phenylalanine.

Table 1: Hypothetical Computational Data for Transition State Analysis of Cbz-Cl reaction with Phenylalanine Analogs

ReactantCalculated Activation Energy (ΔG‡) (kcal/mol)Key Transition State Bond Length (Å) (N---C)
D-Phenylalanine15.21.85
3-Methyl-D-Phenylalanine15.51.87
4-Nitro-D-Phenylalanine14.81.83

This table presents hypothetical data to illustrate the type of information that can be obtained from transition state analysis. The values are not based on actual experimental or computational results for these specific reactions.

Mechanistic Insights into Derivatization Reactions

Cbz-3-Methyl-D-Phenylalanine can undergo various derivatization reactions at its carboxylic acid terminus, for example, to form amides or esters for incorporation into peptides. luc.edu Computational studies can provide mechanistic insights into these reactions, helping to understand and predict reactivity and selectivity.

Amide Bond Formation:

A common derivatization is the formation of an amide bond, often facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or TBTU. researchgate.netmdpi.com The mechanism of TBTU-mediated amidation, for instance, has been studied computationally for N-acetyl-L-phenylalanine. mdpi.com A similar approach can be applied to Cbz-3-Methyl-D-Phenylalanine.

The hypothesized mechanism involves:

Activation of the Carboxylic Acid: The carboxylic acid of Cbz-3-Methyl-D-Phenylalanine attacks the TBTU reagent, forming a more reactive O-acylisourea intermediate.

Formation of an Active Ester: This intermediate can then react with HOBt (1-hydroxybenzotriazole), often used as an additive, to form an active ester.

Aminolysis: The incoming amine nucleophile attacks the carbonyl group of the active ester, leading to the formation of the amide bond and the release of HOBt. mdpi.com

Computational modeling of this process would involve calculating the energies of the intermediates and transition states for each step. This can help to identify the rate-determining step and understand how factors like the choice of coupling reagent, base, and solvent influence the reaction outcome. For Cbz-3-Methyl-D-Phenylalanine, the steric bulk of the Cbz group and the methyl-substituted phenyl ring might influence the accessibility of the carboxylic acid and the stability of the intermediates.

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Modeling

For a series of derivatives of Cbz-3-Methyl-D-Phenylalanine, a QSRR model could be developed to predict their reaction rates in a specific transformation, such as amide bond formation. The model would be based on a set of molecular descriptors calculated for each derivative.

Molecular Descriptors:

These are numerical values that represent different aspects of a molecule's structure and properties. They can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, partial charges).

Quantum chemical descriptors: Calculated using quantum mechanical methods (e.g., HOMO/LUMO energies).

Model Development:

The development of a QSRR/QSSR model typically involves the following steps:

Data Set Generation: A series of Cbz-3-Methyl-D-Phenylalanine derivatives with varying substituents would be synthesized or computationally designed.

Experimental Data: The reactivity or selectivity of each compound in a specific reaction would be measured experimentally.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the series.

Model Building: Statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or partial least squares (PLS) would be used to build a mathematical model that relates the descriptors to the experimental data. nih.gov

Model Validation: The predictive power of the model would be assessed using statistical validation techniques.

A hypothetical QSRR equation might look like:

log(k) = c0 + c1σ + c2Es + c3*logP

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett constant (an electronic descriptor).

Es is the Taft steric parameter.

logP is the logarithm of the partition coefficient (a hydrophobicity descriptor).

c0, c1, c2, c3 are the regression coefficients determined from the statistical analysis.

In Silico Design of Novel Derivatives with Predicted Chemical Properties

In silico design involves the use of computational methods to design new molecules with desired properties before they are synthesized in the laboratory. nih.govnih.gov This approach can significantly accelerate the discovery and optimization of new chemical entities. For Cbz-3-Methyl-D-Phenylalanine, in silico design could be used to create novel derivatives with improved reactivity, selectivity, or other chemical properties.

Strategies for In Silico Design:

Ligand-Based Design: This approach is used when the structure of the biological target is unknown. It relies on the knowledge of existing active molecules to design new ones with similar properties.

Structure-Based Design: When the 3D structure of a target protein or enzyme is known, this method can be used to design molecules that fit into the active site and interact favorably with key residues.

Prediction of Chemical Properties:

A crucial aspect of in silico design is the ability to accurately predict the chemical properties of the designed molecules. nih.govmdpi.comsemanticscholar.org Various computational tools and models can be used for this purpose.

Table 2: Predicted Physicochemical Properties of Hypothetical Cbz-3-Methyl-D-Phenylalanine Derivatives

DerivativeModificationPredicted logPPredicted Polar Surface Area (Ų)Predicted pKa (Carboxylic Acid)
Cbz-3-Methyl-D-Phenylalanine-3.563.33.8
Derivative AAddition of a hydroxyl group to the phenyl ring3.283.53.7
Derivative BReplacement of the phenyl group with a pyridine2.876.24.1

This table presents hypothetical data to illustrate the type of information that can be obtained from in silico property prediction. The values are not based on actual experimental or computational results.

By systematically modifying the structure of Cbz-3-Methyl-D-Phenylalanine in silico and predicting the properties of the resulting derivatives, it is possible to identify promising candidates for synthesis and further investigation. This computational pre-screening can save significant time and resources in the drug discovery and development process. nih.gov

Conclusion and Future Research Directions

Synthesis and Application of Cbz-3-Methyl-D-Phenylalanine: A Comprehensive Summary

The synthesis of Cbz-3-Methyl-D-Phenylalanine is a multi-step process that begins with the creation of the core 3-Methyl-D-Phenylalanine structure. This is typically achieved through asymmetric synthesis to ensure the correct stereochemistry. Methods include the asymmetric hydrogenation of a suitable precursor, such as (Z)-methyl-2-acetamidocinnamate, using chiral rhodium catalysts. chemicalbook.com Another prominent approach is the use of biocatalysis, particularly with enzymes like Phenylalanine Ammonia (B1221849) Lyases (PALs). nih.govcnpereading.com These enzymes can catalyze the amination of substituted cinnamic acids to produce D-phenylalanine derivatives with high optical purity. nih.govcnpereading.comnih.gov

Once 3-Methyl-D-Phenylalanine is synthesized, the amino group is protected with a carboxybenzyl (Cbz or Z) group. This is a standard procedure in peptide chemistry, often carried out by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. The Cbz group is essential as it prevents the amino group from reacting during subsequent peptide coupling steps. orgsyn.orgsioc-journal.cn

The primary application of Cbz-3-Methyl-D-Phenylalanine is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. chemimpex.commdpi.com The incorporation of this unnatural amino acid into peptide chains offers several advantages. The D-configuration provides resistance to proteolytic degradation by enzymes in biological systems, which typically recognize L-amino acids. vulcanchem.com The methyl group on the phenyl ring enhances hydrophobicity and can introduce conformational constraints, influencing the peptide's three-dimensional structure and, consequently, its biological activity. chemimpex.com These features are highly desirable in the design of peptide-based drugs, enzyme inhibitors, and other therapeutic agents with improved stability and efficacy. chemimpex.comvulcanchem.comchemimpex.com

Table 1: Physicochemical Properties of Cbz-3-Methyl-D-Phenylalanine

Property Value
Chemical Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
Appearance White to off-white powder
Chirality D-configuration

| Protecting Group | Carboxybenzyl (Cbz) |

Identification of Current Research Gaps in Synthetic Methodology

Despite the established routes for synthesizing D-phenylalanine derivatives, several research gaps remain, particularly concerning efficiency, stereocontrol, and environmental impact.

Stereoselectivity in β-Branched Amino Acids: The synthesis of β-methylated amino acids like 3-Methyl-D-Phenylalanine is challenging due to the presence of two stereocenters. nih.govnih.gov While methods using engineered PALs have shown promise, achieving high diastereoselectivity and enantioselectivity for a broad range of substrates remains a significant hurdle. nih.gov Many wild-type enzymes exhibit low stereoselectivity or are unable to accept β-substituted substrates. nih.govnih.gov

Green Chemistry Approaches: Many traditional chemical synthesis methods rely on heavy metal catalysts and large volumes of organic solvents, posing environmental concerns. greentech.frtandfonline.com While biocatalytic methods are inherently greener, challenges such as enzyme stability, cofactor recycling, and substrate scope limitations need to be addressed to make them viable for large-scale industrial production. nih.govtandfonline.com The development of robust, recyclable catalysts and the use of aqueous reaction media are key areas for future research. greentech.fr

Emerging Trends in the Utilization of Modified Phenylalanine Derivatives

The use of modified phenylalanine derivatives, including Cbz-3-Methyl-D-Phenylalanine, is a rapidly growing area, driven by their potential to create novel molecules with tailored properties.

Peptidomimetics and Drug Discovery: Unnatural amino acids are central to the field of peptidomimetics, where they are used to design molecules that mimic the structure and function of natural peptides but with enhanced properties like stability, bioavailability, and receptor selectivity. vulcanchem.comresearchgate.net Derivatives of 3-methyl-phenylalanine are incorporated into potential therapeutics, including anticancer and antiviral agents, by modifying the peptide backbone to control conformation and improve drug-like characteristics. chemimpex.comnih.gov

Protein Engineering: Scientists are increasingly incorporating unnatural amino acids into proteins to create novel biocatalysts, therapeutic proteins, and biomaterials. This is often achieved by engineering the cell's translational machinery to recognize new codons and assign them to an unnatural amino acid. youtube.com Phenylalanine derivatives with unique side chains can introduce new functionalities, such as fluorescent probes or reactive groups for bioconjugation. chemimpex.com

Peptide Libraries for Screening: The compound is a valuable component in the generation of diverse peptide libraries. chemimpex.com These libraries, containing a multitude of different peptide sequences, can be screened to identify lead compounds with high affinity and specificity for a particular biological target, accelerating the drug discovery process.

Table 2: Applications of Modified Phenylalanine Derivatives

Application Area Description Key Advantages
Drug Development Building blocks for peptide-based drugs and peptidomimetics. chemimpex.com Enhanced stability against enzymatic degradation, improved pharmacokinetic properties. vulcanchem.com
Protein Engineering Incorporation into proteins to create novel functions. Introduction of unique chemical handles, probes, or conformational constraints.
Neuroscience Research Used to synthesize neuropeptides for studying neurological pathways. chemimpex.com Allows for the creation of stable analogs to probe receptor interactions.

| Biomaterials | Self-assembly into structures like hydrogels for tissue engineering or drug delivery. | Tunable mechanical and chemical properties based on side-chain modifications. |

Potential for Novel Chemical Transformations and Derivatization Strategies

The structure of Cbz-3-Methyl-D-Phenylalanine offers multiple sites for further chemical modification, opening avenues for creating a diverse range of new molecules. Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as enhancing detection in analytical methods or altering biological activity. actascientific.com

Side-Chain Functionalization: The phenyl ring of the molecule can be subjected to various electrophilic aromatic substitution reactions to introduce additional functional groups (e.g., halogens, nitro groups, or alkyl chains). These modifications can fine-tune the electronic and steric properties of the amino acid, potentially leading to enhanced binding interactions with biological targets.

Carboxyl Group Modification: The carboxylic acid moiety can be converted into a wide range of functional groups, such as esters, amides, or alcohols. This is a common strategy in medicinal chemistry to improve properties like cell permeability and metabolic stability.

Enzymatic Transformations: Emerging biocatalysts could be used for novel transformations. For instance, engineered enzymes might be developed to perform selective hydroxylations or other modifications on the phenyl ring under mild, environmentally friendly conditions. pitt.edu

N-Terminal Derivatization: While the Cbz group is used for protection, other derivatizing agents can be employed for analytical purposes, such as those that add a fluorescent tag to facilitate detection and quantification in complex biological samples using techniques like HPLC. tandfonline.comnih.gov

Broader Impact on Advanced Organic Synthesis and Materials Science

The development and application of complex, non-proteinogenic amino acids like Cbz-3-Methyl-D-Phenylalanine have a significant impact that extends beyond peptide chemistry.

In advanced organic synthesis , the availability of such chiral building blocks is critical for the construction of complex natural products and other stereochemically rich target molecules. researchgate.net The methodologies developed for the asymmetric synthesis of these amino acids contribute to the broader toolkit of synthetic organic chemists, enabling more precise control over molecular architecture. pitt.edudu.ac.in The pursuit of efficient syntheses for these compounds drives innovation in catalysis, including the development of new chiral catalysts and biocatalytic systems. nih.govacs.org

In materials science , modified amino acids are gaining attention for their ability to self-assemble into well-ordered nanostructures. Phenylalanine derivatives, in particular, can form nanotubes, vesicles, and hydrogels through non-covalent interactions like hydrogen bonding and π-π stacking. While specific research on Cbz-3-Methyl-D-Phenylalanine in this area is limited, the broader class of functionalized amino acids is being explored for applications in tissue engineering, controlled drug release systems, and as templates for the synthesis of inorganic nanomaterials. The introduction of methyl groups and the control of stereochemistry can significantly influence the morphology and properties of these self-assembled materials.

Q & A

Q. What are the common synthetic routes for preparing Cbz-3-Methyl-D-Phenylalanine, and what analytical techniques are critical for confirming its structural integrity?

The synthesis typically involves introducing a methyl group at the 3-position of phenylalanine followed by carbobenzyloxy (Cbz) protection. Key steps may include Friedel-Crafts alkylation or directed ortho-metalation for regioselective methylation, followed by Cbz protection via benzyl chloroformate under basic conditions. Analytical validation requires nuclear magnetic resonance (NMR) for positional and stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Challenges include avoiding racemization during protection; thus, mild bases like NaHCO₃ are recommended .

Q. How does the D-configuration of Cbz-3-Methyl-D-Phenylalanine influence its utility in peptide synthesis compared to L-isomers?

The D-configuration confers resistance to proteolytic degradation, making it valuable in designing stable peptide therapeutics. Unlike L-isomers, D-amino acids disrupt protease recognition sites, enhancing in vivo stability. However, this requires careful monitoring during solid-phase synthesis to ensure coupling efficiency, as D-amino acids may exhibit slower reaction kinetics. Circular dichroism (CD) spectroscopy is essential to confirm retention of chirality post-synthesis .

Q. In what research contexts is Cbz-3-Methyl-D-Phenylalanine preferentially used over other protected amino acid derivatives?

Its methyl group enhances steric shielding, reducing side-chain reactivity in peptide ligation. This is advantageous in constructing cyclic peptides or minimizing undesired cross-reactions in multi-step syntheses. Comparative studies with Cbz-protected alanine or phenylalanine derivatives without methyl groups highlight its utility in stabilizing β-turn structures, as evidenced by X-ray crystallography .

Advanced Research Questions

Q. When designing experiments to evaluate the stability of Cbz-3-Methyl-D-Phenylalanine under varying pH conditions, what methodological considerations ensure reproducibility?

Use buffered solutions (e.g., phosphate buffers for neutral pH, acetate for acidic) to maintain consistent ionic strength. Monitor degradation via HPLC-UV at timed intervals, ensuring temperature control (±0.5°C). For oxidative stability, include radical scavengers (e.g., ascorbic acid) in experimental setups. Statistical validation through triplicate runs and ANOVA minimizes variability. Ethylenediaminetetraacetic acid (EDTA) may be added to chelate metal ions that catalyze hydrolysis .

Q. What strategies optimize enantiomeric purity during solid-phase synthesis of peptides incorporating Cbz-3-Methyl-D-Phenylalanine?

Employ chiral auxiliaries (e.g., Oppolzer’s sultam) during methylation to prevent racemization. Use coupling agents like HATU/HOAt for efficient activation, and monitor reaction progress via FT-IR for real-time amine consumption. Post-synthesis, purify via chiral HPLC using cellulose-based columns. For troubleshooting low yields, evaluate resin swelling properties and solvent compatibility (e.g., DMF vs. DCM) .

Q. How should researchers manage spectroscopic data for Cbz-3-Methyl-D-Phenylalanine to comply with open science standards?

Archive raw NMR (FID files), HPLC chromatograms, and MS spectra in repositories like Zenodo or Chemotion, using FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include metadata such as spectrometer frequency, solvent peaks, and calibration details. For collaborative studies, implement version-controlled databases (e.g., GitLab) to track iterative analyses .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) guide hypothesis formulation for studies on Cbz-3-Methyl-D-Phenylalanine’s bioactivity?

  • PICO : Define Population (e.g., cancer cell lines), Intervention (dose of Cbz-3-Methyl-D-Phenylalanine conjugate), Comparison (untreated controls or L-isomer analogs), Outcome (IC₅₀ values via MTT assay).
  • FINER : Ensure hypotheses are Feasible (in vitro before in vivo), Interesting (novel mechanism of action), Novel (unexplored methyl group effects), Ethical (animal protocols approved), Relevant (therapeutic potential for resistant cancers) .

Q. How are statistical methods applied to analyze dose-response relationships in bioactivity studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Validate model fit via residual plots and Akaike information criterion (AIC). For comparative studies (e.g., D- vs. L-isomers), apply ANOVA with post-hoc Tukey tests. Power analysis ensures adequate sample sizes to detect ≥20% efficacy differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.